molecular formula C21H25N3O4S B15042203 N'-[(E)-(2-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B15042203
M. Wt: 415.5 g/mol
InChI Key: AZBVSWWNFJBURJ-PXLXIMEGSA-N
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Description

N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylbenzenesulfonyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The general reaction scheme can be represented as follows:

    Step 1: Preparation of the hydrazide by reacting the corresponding acid chloride with hydrazine.

    Step 2: Condensation of the hydrazide with the aldehyde or ketone to form the Schiff base hydrazone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological targets such as enzymes or receptors. The Schiff base moiety allows for the formation of stable chelates, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-ethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Uniqueness

N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural features, such as the methoxyphenyl and methylbenzenesulfonyl groups, which confer distinct chemical and biological properties. These structural elements can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-16-7-9-19(10-8-16)29(26,27)24-13-11-17(12-14-24)21(25)23-22-15-18-5-3-4-6-20(18)28-2/h3-10,15,17H,11-14H2,1-2H3,(H,23,25)/b22-15+

InChI Key

AZBVSWWNFJBURJ-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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